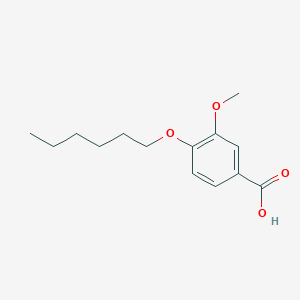

4-Hexyloxy-3-methoxy-benzoic acid

Description

Contextualization within the Vanilloid Chemical Class and Related Benzoic Acid Derivatives

4-Hexyloxy-3-methoxy-benzoic acid belongs to the broader chemical class of vanilloids. Vanilloids are a group of compounds that are structurally related to vanillin, the primary component of the extract of the vanilla bean. wikipedia.org A key structural feature of many vanilloids is the presence of a vanillyl group. Vanillic acid itself is a dietary benzoic acid derivative and serves as a flavoring agent. nih.gov

The vanilloid family is diverse, encompassing compounds like capsaicin (B1668287) (the active component in chili peppers) and various synthetic analogs. researchgate.net A significant characteristic of many vanilloids is their interaction with the transient receptor potential vanilloid type 1 (TRPV1) receptor, an ion channel involved in the sensation of heat and pain. wikipedia.orgwikipedia.org The structural similarity of this compound to vanillic acid places it within this important class of compounds, suggesting potential for similar biological activities and research applications.

Academic Relevance and Research Trajectory of Substituted Aromatic Carboxylic Acids

Aromatic carboxylic acids, and particularly their substituted derivatives, are of significant academic and industrial interest. researchgate.netresearchgate.net The presence of a carboxyl group on an aromatic ring makes it a versatile building block in organic synthesis. numberanalytics.com The reactivity of the aromatic ring and the carboxyl group can be finely tuned by the presence of other substituents. The carboxyl group is known to be a meta-directing and deactivating group in electrophilic substitution reactions. numberanalytics.com

Research into substituted aromatic carboxylic acids is extensive and covers a wide array of applications. They are crucial intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. numberanalytics.comnbinno.com The ability to introduce various functional groups onto the aromatic ring allows for the synthesis of complex molecules with specific desired properties. numberanalytics.com The trajectory of research in this area continues to evolve, with ongoing efforts to develop new synthetic methodologies and explore novel applications for these versatile compounds. researchgate.netnih.gov

Structural Characteristics and Chemical Significance of this compound

The chemical structure of this compound is defined by a benzoic acid core with a hexyloxy group at the 4-position and a methoxy (B1213986) group at the 3-position. This specific substitution pattern is significant for several reasons. The presence of the electron-donating methoxy and hexyloxy groups can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

The long alkyl chain of the hexyloxy group introduces lipophilicity to the molecule, which can affect its solubility and its ability to interact with biological membranes. This feature is often exploited in the design of pharmacologically active compounds to enhance their bioavailability. The combination of the polar carboxylic acid group and the nonpolar hexyloxy chain gives the molecule amphiphilic character.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 79294-58-9 |

| Molecular Formula | C14H20O4 |

| Molecular Weight | 252.31 g/mol |

Data sourced from available chemical databases.

Overview of Research Domains Investigated for this compound and Its Analogues

Research on this compound and its analogs spans several scientific disciplines. Given its structural similarity to vanillic acid, a significant area of investigation is its potential biological activity. Vanillic acid and its derivatives have been studied for their antioxidant, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com Therefore, researchers are interested in whether the hexyloxy substitution in this compound modulates these activities.

In the field of medicinal chemistry, this compound and its analogs are explored as potential therapeutic agents. For instance, derivatives of 3-methoxy-4-hydroxybenzoic acid have been used as starting materials in the synthesis of protein kinase inhibitors like bosutinib. nih.gov The structural modifications of the vanilloid scaffold are a common strategy to develop new drug candidates with improved efficacy and selectivity.

Furthermore, the unique physicochemical properties of such substituted benzoic acids make them interesting for materials science applications. For example, the encapsulation of vanillic acid into layered double hydroxides has been investigated for the controlled release of flavors. nih.gov The amphiphilic nature of this compound could also make it a candidate for studies involving self-assembly and the formation of liquid crystals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hexoxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-4-5-6-9-18-12-8-7-11(14(15)16)10-13(12)17-2/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWPGJLNWLTLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368168 | |

| Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79294-58-9 | |

| Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-Hexyloxy-3-methoxy-benzoic Acid

The preparation of this compound is primarily achieved through the modification of vanillic acid, a naturally derived compound.

The most direct and common method for synthesizing this compound is the Williamson ether synthesis. This involves the O-alkylation of the phenolic hydroxyl group of 4-Hydroxy-3-methoxybenzoic acid (vanillic acid). The reaction is typically performed by treating vanillic acid with a hexylating agent, such as 1-bromohexane or 1-iodohexane, in the presence of a base.

The selection of the base and solvent is crucial for optimizing the reaction yield. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govnih.gov The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the nucleophilic attack of the phenoxide ion on the alkyl halide. nih.govresearchgate.net The addition of a catalyst, such as potassium iodide (KI), can significantly improve the reaction rate and yield, particularly when using alkyl bromides or chlorides. researchgate.net

Table 1: Typical Reagents for O-Alkylation of Vanillic Acid

| Component | Example Reagents | Purpose |

| Precursor | 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Starting material with a phenolic hydroxyl group. |

| Alkylating Agent | 1-Bromohexane, 1-Iodohexane, Hexyl tosylate | Provides the hexyloxy side chain. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenolic hydroxyl group. |

| Solvent | Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | Solubilizes reactants and facilitates the reaction. |

| Catalyst | Potassium Iodide (KI) | Enhances the reactivity of the alkylating agent. |

This interactive table summarizes the key components used in the O-alkylation synthesis of this compound.

While direct O-alkylation is common, multi-step pathways can be employed for the synthesis of this compound and its analogs, particularly when creating more complex molecules. A representative strategy often begins with the same precursor, vanillic acid, and involves a series of transformations.

An illustrative pathway can be adapted from the synthesis of complex molecules like bosutinib, which starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.comnih.gov The sequence typically involves:

Esterification: The carboxylic acid group of vanillic acid is first protected, usually as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions. mdpi.com

O-Alkylation: The phenolic hydroxyl group of the resulting ester is then alkylated with a hexyl halide, as described in the previous section.

Further Functionalization (Optional): Additional functional groups can be introduced onto the aromatic ring if required. For example, nitration of the ring can be performed using nitric acid, followed by reduction of the nitro group to an amine. mdpi.comgoogle.com This amine can then be used in further coupling or cyclization reactions.

Hydrolysis: Finally, the protecting ester group is removed by hydrolysis under acidic or basic conditions to yield the desired this compound. quickcompany.in

This multi-step approach offers the flexibility to introduce a variety of functional groups, making it a valuable strategy for creating diverse derivatives. syrris.jp

Derivatization and Functionalization of this compound

The carboxylic acid group of this compound is a prime site for further chemical modification, allowing for the creation of a wide range of derivatives.

Esterification of the carboxylic acid group is a common transformation used to produce alkyl 4-hexyloxy-3-methoxybenzoates. iajpr.com This reaction is typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. This classic method is known as Fischer-Speier esterification. iajpr.com

Alternatively, the reaction can be carried out under milder conditions. For instance, reacting the benzoic acid with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate or in the presence of a nonquaternizable tertiary amine can also yield the corresponding ester. google.com The choice of alcohol can be varied to produce a library of esters with different alkyl chains. dergipark.org.tr

Table 2: Common Esterification Methods

| Method | Reagents | Description |

| Fischer-Speier | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | A classic equilibrium-based method, often requiring removal of water to drive the reaction. iajpr.com |

| Alkylation of Carboxylate | Alkyl Halide, Base (e.g., Cs₂CO₃) | The benzoic acid is first deprotonated to form a carboxylate salt, which then acts as a nucleophile. |

| Catalytic Esterification | Alcohol, Catalyst (e.g., tin(II) compounds) | Utilizes specific catalysts to promote the reaction, often under milder conditions. google.com |

This interactive table outlines various methods for the esterification of this compound.

The carboxylic acid moiety can be converted into an amide through a two-step process. First, the carboxylic acid is activated to make it more susceptible to nucleophilic attack. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. In the second step, the acyl chloride is treated with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate the direct reaction between the carboxylic acid and an amine, avoiding the need to form the acyl chloride intermediate. This method is often preferred for its milder reaction conditions.

Beyond amidation, the carboxyl group can undergo other transformations. For example, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The strategy of creating hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.gov The this compound scaffold can serve as one of the components in such a hybrid structure.

Synthetic Challenges and Process Optimization in Aromatic Ether Synthesis

The preparation of this compound is typically achieved through a two-step synthetic sequence starting from an ester of vanillic acid, most commonly methyl vanillate (B8668496). The core of this synthesis is the O-alkylation of the phenolic hydroxyl group via the Williamson ether synthesis, followed by the hydrolysis of the ester to yield the final carboxylic acid.

The first step involves the reaction of methyl vanillate with a hexyl halide, such as 1-bromohexane, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the hexyl halide in an SN2 reaction.

Following the successful etherification, the methyl ester of 4-hexyloxy-3-methoxybenzoic acid is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or ethanol. Subsequent acidification of the reaction mixture precipitates the desired this compound. derpharmachemica.comchemspider.com

While the Williamson ether synthesis is a robust and well-established method, several challenges can arise during the synthesis of aromatic ethers like this compound. Careful optimization of the reaction conditions is crucial to maximize the yield and purity of the desired product.

One of the primary challenges is the competition between O-alkylation and C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired byproducts. The choice of solvent and counter-ion can influence the regioselectivity of the reaction.

Another significant challenge is the potential for elimination reactions, particularly if the alkylating agent is a secondary or tertiary halide. masterorganicchemistry.com However, in the synthesis of this compound, a primary alkyl halide (1-bromohexane) is used, which minimizes the likelihood of this side reaction. wvu.edu

The choice of base is also a critical factor. Strong bases are required to deprotonate the phenolic hydroxyl group effectively. However, very strong bases can also promote side reactions. Common bases used include sodium hydroxide, potassium hydroxide, and sodium hydride. youtube.com The reaction conditions, including temperature and solvent, must be carefully controlled to favor the desired etherification reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they can accelerate SN2 reactions. francis-press.com

Choice of Alkylating Agent: Primary alkyl halides are preferred to minimize elimination reactions. masterorganicchemistry.com

Solvent Selection: Polar aprotic solvents can enhance the rate of the SN2 reaction. francis-press.com

Base Selection: The strength and concentration of the base should be optimized to ensure complete deprotonation of the phenol without promoting side reactions. youtube.com

Temperature Control: The reaction temperature should be carefully controlled to balance the rate of reaction with the potential for side reactions.

Use of Catalysts: In some cases, catalysts can be employed to improve the efficiency and selectivity of the etherification reaction. acs.org

By carefully considering these factors, the synthesis of this compound can be optimized to achieve high yields and purity.

Table 1: Key Parameters in the Williamson Ether Synthesis of this compound Precursor

| Parameter | Options | Considerations |

| Starting Material | Methyl Vanillate, Ethyl Vanillate | Availability, cost, and subsequent hydrolysis conditions. |

| Alkylating Agent | 1-Bromohexane, 1-Iodohexane | Reactivity (I > Br), cost, and availability. |

| Base | NaOH, KOH, K2CO3, NaH | Strength, solubility, and potential for side reactions. |

| Solvent | Acetone, DMF, DMSO, Acetonitrile (B52724) | Polarity, aprotic/protic nature, boiling point, and ability to dissolve reactants. |

| Temperature | Room Temperature to Reflux | Reaction rate vs. potential for side reactions and decomposition. |

Chemical Transformations

The chemical reactivity of this compound is characterized by the functional groups present in the molecule. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The aromatic ring, activated by the electron-donating alkoxy groups, is susceptible to electrophilic substitution reactions.

One potential transformation is the nitration of the aromatic ring. The presence of the electron-donating hexyloxy and methoxy (B1213986) groups directs incoming electrophiles to the ortho and para positions relative to these groups. However, the position para to the hexyloxy group is already occupied by the methoxy group, and the position para to the methoxy group is occupied by the carboxylic acid. Therefore, nitration would be expected to occur at the positions ortho to the alkoxy groups.

The carboxylic acid functionality can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. derpharmachemica.com This acyl chloride can then be readily reacted with alcohols or amines to form esters or amides, respectively.

Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding primary alcohol, (4-(hexyloxy)-3-methoxyphenyl)methanol.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4), Heat | Ester |

| Amidation | 1. SOCl2 or (COCl)22. Amine | Amide |

| Reduction | LiAlH4 followed by H2O workup | Primary Alcohol |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3, H2SO4 | Nitroaromatic |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Hexyloxy-3-methoxy-benzoic acid is anticipated to exhibit a series of distinct signals corresponding to the various types of protons present in the molecule. The aromatic region is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the carboxylic acid group would likely appear as a doublet, while the other two aromatic protons would present as a doublet and a doublet of doublets, respectively. The methoxy (B1213986) group protons would give rise to a sharp singlet, and the hexyloxy chain would be represented by a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and a series of multiplets for the remaining methylene protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | ~12.0 | Broad Singlet |

| Ar-H (ortho to -COOH) | ~7.7 | Doublet |

| Ar-H (ortho to -OCH₃) | ~7.5 | Doublet of Doublets |

| Ar-H (ortho to -O(CH₂)₅CH₃) | ~6.9 | Doublet |

| -OCH₂- | ~4.0 | Triplet |

| -OCH₃ | ~3.9 | Singlet |

| -OCH₂CH₂- | ~1.8 | Multiplet |

| -(CH₂)₃- | ~1.3-1.5 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the hexyloxy chain. The chemical shift of the carboxyl carbon is characteristically found at the downfield end of the spectrum. The aromatic carbons will have shifts influenced by the nature of their substituents (alkoxy, methoxy, and carboxyl groups). The carbons of the hexyloxy and methoxy groups will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~170 |

| Ar-C (quaternary, attached to -COOH) | ~125 |

| Ar-C (quaternary, attached to -OCH₃) | ~148 |

| Ar-C (quaternary, attached to -O(CH₂)₅CH₃) | ~152 |

| Ar-CH | ~112-124 |

| -OCH₂- | ~68 |

| -OCH₃ | ~56 |

| -CH₂- (hexyloxy chain) | ~22-32 |

| -CH₃ | ~14 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the vicinal aromatic protons, and along the aliphatic chain of the hexyloxy group, confirming the sequence of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would be instrumental in definitively assigning the chemical shifts of the protonated aromatic carbons and the carbons of the hexyloxy and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the protons of the methylene group adjacent to the ether oxygen and the aromatic carbon it is bonded to.

Vibrational Spectroscopy Applications in Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound would be characterized by several key absorption bands indicative of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp peak around 1700 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyloxy and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong, Sharp |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-O stretch (ether and carboxylic acid) | 1000-1300 | Strong |

| C-H bend (out-of-plane, aromatic) | 800-900 | Medium |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong Raman signals. The C=C stretching bands of the benzene ring, typically appearing around 1600 cm⁻¹, would be prominent. The C-H stretching vibrations, both aromatic and aliphatic, would also be observable. The C=O stretching vibration of the carboxylic acid, while strong in the IR, would likely be weaker in the Raman spectrum. The skeletal vibrations of the hexyloxy chain would also contribute to the Raman spectrum in the fingerprint region.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| C=C stretch (aromatic ring) | ~1600 | Strong |

| C=O stretch (carboxylic acid) | 1680-1710 | Weak-Medium |

| Ring breathing mode | ~800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The presence of the carboxylic acid, methoxy, and hexyloxy groups, all of which have non-bonding electrons, influences the energy of the π-electron system of the benzene ring. These substituents act as auxochromes, modifying the absorption wavelength (λmax) and intensity.

An experimental UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the UV region. By comparison with related molecules like vanillic acid (4-hydroxy-3-methoxybenzoic acid), one would anticipate electronic transitions corresponding to π → π* and n → π* transitions. Quantum chemical calculations on similar compounds indicate that these transitions often involve a charge transfer from the phenyl ring to the oxygen atoms of the methoxy and carbonyl groups researchgate.net. The specific λmax values would provide insight into the electronic structure of the molecule.

Table 1: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π* | 200 - 300 | Transitions involving the aromatic ring's pi system |

Note: This table represents expected values based on general principles and data for similar compounds, not experimental data for this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula: C₁₄H₂₀O₄), the expected exact mass can be calculated. In a mass spectrometry experiment, the molecule would be ionized, typically forming a molecular ion (M⁺). The mass spectrum would display a peak corresponding to the mass of this ion, confirming the compound's molecular weight.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is predictable and provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the hexyloxy group, the methoxy group, or the carboxylic acid group. Analysis of these fragments helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

|---|---|---|

| [M]+ | [C₁₄H₂₀O₄]+ | Molecular Ion |

| [M - OCH₃]+ | Loss of the methoxy group | Alpha cleavage |

| [M - COOH]+ | Loss of the carboxylic acid group | Cleavage adjacent to the aromatic ring |

Note: This table is predictive and illustrates potential fragmentation pathways. It does not represent experimentally observed data.

X-ray Crystallography for Precise Solid-State Molecular Architecture

To perform this analysis, a single crystal of this compound would be required. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The crystal structure of this compound would reveal several key features. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The analysis would also provide precise measurements of the C-C bond lengths within the aromatic ring, the C-O bond lengths of the ether and carboxylic acid groups, and the bond angles throughout the molecule. Additionally, the conformation of the flexible hexyloxy chain would be determined. This level of structural detail is invaluable for understanding intermolecular interactions and the packing of molecules in the solid state.

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| Crystal System | To be determined | Describes the symmetry of the unit cell |

| Space Group | To be determined | Defines the symmetry operations within the crystal |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |

| Hydrogen Bonding | O-H···O interactions | Confirms the presence of carboxylic acid dimers |

Note: This table lists the parameters that would be obtained from an X-ray crystallographic study. The values are currently unknown.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 4-Hexyloxy-3-methoxy-benzoic acid. By modeling the electron density, DFT can accurately predict a range of molecular characteristics. For instance, studies on similar compounds like 4-hexyloxy-3-methoxybenzaldehyde and other benzoic acid derivatives have been successfully conducted using the B3LYP/6-311++G(d,p) level of theory. nih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT, scientists can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. orientjchem.org For this compound, this involves finding the most stable conformation of the phenyl ring, the carboxylic acid group, the methoxy (B1213986) group, and the flexible hexyloxy chain.

The benzene (B151609) ring is expected to be largely planar, though minor distortions can be induced by its substituents. orientjchem.org The flexible hexyloxy chain can adopt multiple conformations, and computational analysis helps identify the most energetically favorable ones. The calculated geometric parameters for similar molecules show good agreement with experimental data from X-ray diffraction. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical yet realistic data based on computational studies of similar benzoic acid derivatives.

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Length | C-C (ring) | ~1.39 Å |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C-O (methoxy) | ~1.37 Å | |

| C-O (hexyloxy) | ~1.38 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O=C-O (carboxyl) | ~123° | |

| C-O-C (ether) | ~118° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a critical indicator of molecular stability and reactivity. researchgate.net

A large band gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small band gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is typically localized over the electron-rich phenyl ring and ether oxygen atoms, while the LUMO is often centered on the carboxylic acid group and the aromatic ring. This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical) This table presents hypothetical yet realistic data based on computational studies of similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| Energy Gap (ΔE) | 4.50 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to show regions of different electrostatic potential on the molecule's surface. researchgate.net

Red/Yellow: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the carbonyl and hydroxyl groups. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and are the sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group is a prominent positive site. researchgate.net

Green: Represents neutral or weakly interacting regions, such as the hydrocarbon hexyloxy chain.

The MEP map for this compound would highlight the reactive sites, showing the negative potential on the oxygen atoms and the positive potential on the acidic hydrogen, which is consistent with its chemical nature. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By analyzing these vibrational modes, scientists can identify the presence of specific functional groups and confirm the molecule's structure. Each mode of vibration (stretching, bending, etc.) has a characteristic frequency.

For this compound, key vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching from the ether and acid groups, and various C-H and C-C vibrations in the aromatic ring and alkyl chain. Comparing theoretical spectra with experimental ones helps validate the computational model. researchgate.netorientjchem.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Theoretical) This table presents hypothetical yet realistic data based on computational studies of similar molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500-3400 |

| C-H Stretch | Aromatic | ~3100-3000 |

| C-H Stretch | Aliphatic (Hexyl) | ~2950-2850 |

| C=O Stretch | Carboxylic Acid | ~1720-1680 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| C-O Stretch | Ether & Acid | ~1300-1100 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations can explore the conformational landscape of flexible molecules like this compound, particularly the various shapes its hexyloxy tail can adopt. By simulating the molecule's motion, researchers can understand its flexibility, how it might interact with a receptor site, and its behavior in different environments, such as in a solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical based on its structure. nih.gov QSAR models are built by finding a statistical relationship between the structural properties (descriptors) of a set of known molecules and their measured biological activity. nih.gov

For this compound, a QSAR model could be developed to predict its potential as, for example, an antimicrobial or anti-inflammatory agent. This would involve:

Compiling a dataset of benzoic acid derivatives with known activities.

Calculating various molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties.

Using statistical methods to build a model that correlates these descriptors with activity.

Using the validated model to predict the activity of this compound. researchgate.net

This approach allows for the rapid screening of new compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov

Structure Activity Relationship Sar Studies of 4 Hexyloxy 3 Methoxy Benzoic Acid and Its Analogues

Influence of the Alkoxy Chain Length on Mechanistic Biological Interactions

Research on a series of vanillic acid esters with varying alkyl chains (from C1 to C8) demonstrated that the inhibitory activity against antigen-mediated degranulation is highly dependent on the chain length. nih.gov While methyl vanillate (B8668496) showed notable activity, the potency increased with chain length, peaking with a C4 straight alkyl chain (butyl ester), which was approximately three times more active. nih.gov This suggests an optimal lipophilicity for fitting into a specific binding pocket. Similarly, for other related compounds, increasing the alkoxy chain length generally enhances potency up to a certain point, after which it may decrease, indicating a "cutoff effect." This effect is also observed in local anesthetics where an increase in the number of methylene (B1212753) groups in a homologous series increases the partition coefficient and potency, but also toxicity. youtube.com

In the context of TRPV1 receptor activation, a common target for vanilloids, the acyl chain length of agonists like shogaol and gingerol significantly impacts their potency. nih.gov For shogaols, elongating the acyl chain leads to weakened potency, whereas the activity of gingerols does not show a simple linear dependence on chain length, with iomcworld.com-gingerol being the most potent in one study. nih.gov Although these are not alkoxy chains on a benzoic acid, they highlight the principle that the length and nature of the lipophilic tail are crucial for modulating interactions with biological targets. For 4-(hexyloxy)benzoate derivatives, shortening the hexyloxy chain was found to markedly decrease binding affinity and abolish long-term antagonism at muscarinic receptors, emphasizing that the six-carbon chain is critical for sustained activity. biorxiv.org

Table 1: Influence of Alkyl Chain Length on Biological Activity of Vanillic Acid Ester Analogues This table is generated based on findings from studies on analogous compounds to illustrate the principle of alkoxy chain length influence.

| Compound Analogue (Vanillic Acid Ester) | Alkyl Chain Length | Relative Inhibitory Activity (Degranulation) |

|---|---|---|

| Methyl Vanillate | C1 | Baseline |

| Ethyl Vanillate | C2 | Increased |

| Propyl Vanillate | C3 | Further Increased |

| Butyl Vanillate | C4 | Most Potent (~3x Methyl Vanillate) nih.gov |

| Octyl Vanillate | C8 | Decreased from C4 |

Role of Methoxy (B1213986) Group Substitution on Aromatic Ring in Modulating Activity

The methoxy group (-OCH3) at the C3 position is a defining feature of the vanilloid scaffold and plays a significant role in modulating biological activity. nih.gov This substituent is prevalent in many natural products and drugs, where it influences ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.govresearchgate.net

Furthermore, studies on various phenolic compounds have shown that the methoxy group, alongside hydroxyl and carboxylic acid groups, has an important effect on their antioxidative ability. mdpi.com The position of the methoxy group is crucial. In benzoic acid derivatives, substitution at the meta-position (relative to the carboxylic acid) generally decreases activity in some contexts. pharmacy180.com For 4-Hexyloxy-3-methoxy-benzoic acid, the methoxy group is meta to the carboxyl group and ortho to the hexyloxy group. This specific arrangement is characteristic of many active vanilloids, like capsaicin (B1668287), suggesting its importance for interaction with vanilloid receptors. nih.gov The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, and this combination often leads to unique effects that are more than the sum of the individual parts. nih.gov

Table 2: Contribution of Methoxy Group to Physicochemical and Biological Properties

| Property | 4-Hydroxybenzoic Acid Analogue | 4-Hydroxy-3-methoxy-benzoic Acid Analogue (Vanillic Acid) | Key Influence of Methoxy Group |

|---|---|---|---|

| Electron Density | Lower on aromatic ring | Increased due to +R effect quora.com | Modulates ring electronics |

| Binding Interaction | Primarily H-bonding via -OH and -COOH | Additional interactions via -OCH3 nih.gov | Can act as H-bond acceptor, enhances binding researchgate.net |

| Lipophilicity | Lower | Higher | Affects membrane permeability and ADME properties researchgate.net |

| Antioxidant Activity | Active | Often enhanced mdpi.com | Contributes to free radical scavenging capacity |

Impact of Carboxylic Acid Functionality and its Derivatives on Binding and Activity

The carboxylic acid (-COOH) group is a fundamental functional group that often serves as a key determinant of a molecule's pharmacophore. researchgate.net Its ability to ionize at physiological pH enhances water solubility and allows it to act as a potent hydrogen bond donor and acceptor, which is often critical for anchoring a ligand to its biological target. pharmacy180.comresearchgate.net

In the context of benzoic acid derivatives, the carboxylic acid is frequently essential for activity. pharmacy180.comnih.gov For instance, in diphenylamine-based retinoids, the carboxylic acid-containing substituent's flexibility was a key difference between agonistic and synergistic activities. nih.gov Modifications of this group, such as esterification or amidation, can drastically alter the compound's biological profile. Esterification, for example, masks the acidic proton and increases lipophilicity, which can affect membrane permeability and the specific interactions with the target. nih.govnist.gov Studies on indole-3-carboxylic acids and their ester derivatives showed that both forms could exhibit significant cytotoxic effects, with the ester derivative sometimes being the most potent compound. nih.gov

Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) or an amide can serve multiple purposes, such as creating a prodrug that is metabolized back to the active acid form in vivo, or fundamentally changing the binding mode from an ionic interaction to a hydrogen-bonding or hydrophobic one. researchgate.netnih.gov For example, in a series of 3-(adenosylthio)benzoic acid derivatives, esterification of the carboxylic acid was not tolerated for inhibitory activity, indicating the free carboxylate was essential. nih.gov This highlights that the impact of modifying the carboxylic acid is highly dependent on the specific biological target and its binding site requirements.

Table 3: Effect of Carboxylic Acid Modification on Potential Activity This table is a generalized representation based on SAR principles for benzoic acid derivatives.

| Derivative of this compound | Modification | Expected Impact on Properties | Potential Effect on Activity |

|---|---|---|---|

| Parent Acid | -COOH | Anionic at physiological pH, H-bond donor/acceptor researchgate.net | Often crucial for direct binding to receptor site via ionic or H-bonds pharmacy180.com |

| Methyl/Ethyl Ester | -COOR | Neutral, more lipophilic | May alter binding mode, act as a prodrug, or change target specificity nih.govnih.gov |

| Amide | -CONH₂ / -CONHR | Neutral, H-bond donor/acceptor, stable researchgate.net | Provides a stable scaffold, changes binding interactions compared to the acid researchgate.net |

| Tetrazole | Bioisostere | Acidic, metabolically stable | Can mimic the carboxylic acid while improving metabolic stability and cell penetration researchgate.net |

Comparative SAR Analysis with Other Vanilloid and Benzoic Acid Derivatives

The SAR of this compound can be contextualized by comparing it to other well-known vanilloids and benzoic acid derivatives. The classic vanilloid structure consists of three key regions: an aromatic A-region (the 4-alkoxy-3-methoxy-phenyl group), a central B-region (an amide or ester linkage), and a hydrophobic C-region (an alkyl chain). nih.gov While this compound lacks a traditional B and C region, its core structure is identical to the A-region of potent vanilloids like capsaicin.

In capsaicin, the 4-hydroxyl and 3-methoxy groups are essential for its potent activation of the TRPV1 channel. nih.gov The vanillyl group engages in key hydrogen bonding and van der Waals interactions within the receptor's binding pocket. nih.gov The lipophilic alkyl tail of capsaicin contributes significantly to its potency. This suggests that for this compound, the hexyloxy chain likely occupies a similar hydrophobic pocket in its target proteins.

When compared to other benzoic acid derivatives, the substitution pattern is paramount. For local anesthetic activity, electron-donating groups like alkoxy groups in the ortho or para position to the ester linkage enhance activity. youtube.com this compound has a para-alkoxy group and a meta-methoxy group relative to the carboxylic acid. Studies on benzoic acid derivatives for anti-sickling properties concluded that strong electron-donating groups on the benzene (B151609) ring are an important feature for potent activity. iomcworld.com The methoxy group is electron-donating via resonance, which aligns with this finding. quora.com However, in other contexts, such as inhibitors of carbonic anhydrase, the position of the carboxylic acid itself (ortho, meta, or para) can completely change the activity and selectivity profile. nih.gov This demonstrates that while general principles apply, the specific biological target ultimately dictates the optimal SAR.

Mechanistic Investigations of Biological Activities in Vitro Studies

Exploration of Molecular Targets and Biological Pathways

The compound and its derivatives have been the subject of various studies to elucidate their effects on specific enzymes and cellular signaling cascades.

Derivatives of 4-hydroxy-3-methoxy benzoic acid, also known as vanillic acid, have demonstrated notable inhibitory activity against the urease enzyme. In one study, several synthesized derivatives were screened for their ability to inhibit jack bean urease. The results indicated that some of these compounds exhibited considerable urease inhibition potency, with IC50 values comparable to the standard inhibitor, thiourea. rjptonline.org Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with health issues like peptic ulcers and stomach cancer. nih.gov The inhibition of this enzyme is a key therapeutic strategy.

Similarly, in the context of α-glucosidase inhibition, a strategy for managing postprandial hyperglycemia, compounds structurally related to 4-Hexyloxy-3-methoxy-benzoic acid have shown promise. nih.govmdpi.com α-Glucosidase, an enzyme located in the small intestine, breaks down carbohydrates into glucose. mdpi.com Inhibitors of this enzyme can delay glucose absorption and help manage blood sugar levels. nih.gov Studies on various natural and synthetic compounds have identified potent α-glucosidase inhibitors, with some exhibiting mixed-competitive or competitive inhibition. nih.govresearchgate.net While direct studies on this compound's α-glucosidase activity are not detailed, the activity of structurally similar compounds suggests its potential in this area. nih.govnih.govmdpi.com

Table 1: Urease Inhibition by Vanillic Acid Derivatives

| Compound | IC50 (µg/ml) |

|---|---|

| Compound 3 | 33.52 |

| Compound 14 | 32.41 |

| Compound 17 | 30.06 |

| Thiourea (Standard) | 33.50 |

Data sourced from a study on the synthesis and urease inhibition activity of 4-hydroxy-3-methoxy benzoic acid derivatives. rjptonline.org

A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to target the Akt/NFκB cell survival signaling pathway. nih.gov This pathway is crucial in cell survival and is often activated in various cancers. nih.gov Research has demonstrated that HMBME can inhibit the proliferation of cancer cells by inducing apoptosis. nih.gov Mechanistically, HMBME reduces the levels of the activated form of Akt (phosphorylated Akt) and inhibits its kinase activity. nih.gov Consequently, the transcriptional and DNA-binding activities of NFκB are significantly reduced. nih.gov This suggests that compounds like this compound, which share a core structure, may have the potential to modulate these critical survival pathways. nih.gov

In Vitro Antimicrobial Activity and Mechanistic Insights

The antimicrobial properties of benzoic acid derivatives are well-documented, with studies indicating their effectiveness against a range of pathogens. researchgate.net

Research into 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones has shown their antimicrobial activity against bacteria such as Staplylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org The antibacterial experiments revealed that the presence and position of hydroxyl groups on the aromatic ring are important for enhancing antimicrobial activity. rsc.org Similarly, other benzoic acid derivatives have been investigated for their ability to combat drug-sensitive and drug-resistant pathogens. researchgate.net The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency. researchgate.net

Recent studies have highlighted the potential of benzoic acid derivatives with para-substituents as anti-biofilm agents. researchgate.net Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and contribute to persistent infections. The ability of a compound to interfere with biofilm formation is a significant aspect of its antimicrobial profile. While specific data on this compound's effect on biofilms is not available, the activity of its structural relatives suggests a potential role in this area.

Table 2: Antimicrobial Activity of Aroyl Hydrazones

| Compound | Antimicrobial Activity Against |

|---|---|

| Aroyl Hydrazones | Staplylococcus aureus |

| Escherichia coli | |

| Pseudomonas aeruginosa |

Based on studies of 4-hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones. rsc.org

Receptor Binding Assays and Allosteric Modulation in Model Systems

The ability of this compound to penetrate lipid membranes suggests potential interactions with membrane proteins or receptors. smolecule.com Such interactions could lead to the modulation of cellular signaling pathways. smolecule.com While specific receptor binding assays for this compound are not extensively detailed in the provided context, the structural characteristics point towards this possibility. The combination of a hydrophobic hexyloxy group and a hydrophilic methoxybenzoic acid moiety could facilitate binding to receptor pockets that have both hydrophobic and polar regions. Further investigation into its binding affinities and mechanisms is necessary to fully understand its biological implications at the receptor level. smolecule.com

Supramolecular Chemistry and Advanced Materials Applications

Formation of Inclusion Complexes with Cyclodextrins and Other Host Molecules

The ability of benzoic acid derivatives to form inclusion complexes with host molecules like cyclodextrins (CDs) is a well-studied phenomenon. While direct studies on 4-Hexyloxy-3-methoxy-benzoic acid are not extensively detailed in the provided results, research on closely related compounds such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 4-hydroxy-3,5-dimethoxybenzoic acid provides significant insight into the principles governing these interactions. nih.gov

The formation of inclusion complexes is a thermodynamically driven process. Studies on vanillic acid with α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD) show that complex formation is spontaneous and exothermic, as indicated by negative Gibbs free energy (ΔG) and enthalpy (ΔH) changes. nih.gov This suggests that the interactions between the guest molecule and the host cavity are energetically favorable. The stoichiometry of these complexes is typically 1:1. nih.gov Molecular modeling indicates that hydrogen bonding plays a crucial role in the inclusion process. nih.gov The difference in binding energy and enthalpy change suggests that β-CD often forms a more stable complex than α-CD with these types of guest molecules. nih.gov The encapsulation process involves the partial insertion of the benzoic acid derivative into the cyclodextrin (B1172386) cavity, with the hydroxy and methoxy-substituted aromatic ring residing in the hydrophobic interior and the polar carboxyl group positioned near the hydrophilic rim. nih.gov

Various spectroscopic techniques are employed to confirm and characterize the formation of host-guest complexes. Methods such as UV-Vis absorption, steady-state and time-resolved fluorescence, Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (¹H NMR) spectroscopy are powerful tools for this purpose. nih.gov

Upon inclusion into a cyclodextrin cavity, the guest molecule experiences a change in its microenvironment, leading to shifts in its spectroscopic signals. For example, changes in the absorption and fluorescence spectra of the guest molecule are commonly observed. nih.gov ¹H NMR spectroscopy is particularly useful, as shifts in the chemical shifts of the protons of both the host and guest molecules can provide direct evidence of complexation and offer details about the geometry of the inclusion complex. nih.gov FT-IR can detect changes in the vibrational frequencies of functional groups, such as the carboxyl and hydroxyl groups, upon complex formation. nih.gov Furthermore, molecular modeling studies show that the dipole moment of the guest molecule often increases upon entering the cyclodextrin cavity, indicating an increase in polarity and confirming complex formation. nih.gov

Self-Assembly and Hydrogen Bonding Networks in Crystalline Structures

The carboxylic acid group is a powerful and reliable functional group for directing molecular self-assembly through hydrogen bonding. nih.gov In the solid state, benzoic acids, including the 4-alkoxy-3-methoxybenzoic acid series, typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net This dimerization creates a stable, planar six-membered ring motif with a graph-set notation of R²₂(8). researchgate.net

In co-crystallization studies, such as that between 4-hydroxy-3-methoxybenzoic acid and 4,4′-bipyridine, the hydrogen bonding motif can be altered. Instead of acid-acid dimers, proton transfer can occur, leading to the formation of salts where N-H···O hydrogen bonds link the constituent ions into specific assemblies. researchgate.net

Liquid Crystalline Behavior and Mesophase Characterization of Analogues

The family of 4-alkoxybenzoic acids is well-known for its thermotropic liquid crystalline properties. researchgate.netnih.gov A thermotropic liquid crystal is a substance that exhibits a phase of matter with properties between those of a conventional liquid and a solid crystal when heated. nih.govcapes.gov.br The specific analogue, this compound, fits within this class of compounds where the molecular structure is designed to promote mesomorphism.

The liquid crystal phases (mesophases) exhibited by 4-alkoxybenzoic acids are primarily of the nematic and smectic types. researchgate.net

Nematic (N) Phase: This is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules, but no long-range positional order. capes.gov.brmerckgroup.com The molecules tend to align along a common axis, called the director, but their centers of mass are randomly distributed, allowing them to flow like a liquid. merckgroup.com

Smectic (Sm) Phase: In addition to orientational order, smectic phases possess a degree of positional order, with molecules arranged in layers. capes.gov.brmerckgroup.com There are different types of smectic phases, such as Smectic A (where molecules are oriented perpendicular to the layer planes) and Smectic C (where they are tilted). researchgate.net

Upon heating, a typical 4-alkoxybenzoic acid crystal will melt into a smectic phase, and upon further heating, transition into a nematic phase before finally becoming an isotropic liquid (clearing point). researchgate.net

A clear relationship exists between the molecular structure of 4-alkoxybenzoic acids and their liquid crystalline behavior. The key factor is the length of the flexible alkoxy chain (CnH2n+1O-). researchgate.net

Alkyl Chain Length: For the 4-alkoxybenzoic acid series, shorter chains (n = 4–6) tend to produce only a nematic phase. researchgate.net As the chain length increases (n = 7–12), the molecules exhibit both smectic and nematic phases (smectic-nematic mesogenes). researchgate.net This is because longer alkyl chains enhance intermolecular attractive forces, promoting the layered arrangement characteristic of smectic phases. researchgate.net The segregation into aliphatic and aromatic regions in the crystal structure is a precursor to this layered smectic ordering. researchgate.net

Odd-Even Effect: A common phenomenon observed in homologous series of liquid crystals is the "odd-even effect." The nematic-to-isotropic transition temperature (clearing point) often alternates, with compounds having an even number of carbon atoms in the alkyl chain generally having higher thermal stability than those with an odd number. derpharmachemica.com

Dimerization: The hydrogen-bonded dimerization is crucial for the formation of the elongated, rod-like shape necessary for calamitic (rod-like) mesomorphism. nih.govnih.gov These stable dimers behave as single mesogenic units.

The phase transition temperatures for a homologous series of 4-alkoxybenzoic acids illustrate these correlations.

Table 1: Phase Transition Temperatures for a Homologous Series of 4-n-Alkoxybenzoic Acids

| Alkyl Chain (n) | Compound Name | Crystal to Nematic/Smectic (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) | Mesophase(s) |

| 4 | 4-Butoxybenzoic acid | 147 | - | 160 | Nematic |

| 5 | 4-Pentyloxybenzoic acid | 126 | - | 154 | Nematic |

| 6 | 4-Hexyloxybenzoic acid | 107 | - | 154 | Nematic |

| 7 | 4-Heptyloxybenzoic acid | 98 | 107 | 147 | Smectic C, Nematic |

| 8 | 4-Octyloxybenzoic acid | 101 | 108 | 147 | Smectic C, Nematic |

| 10 | 4-Decyloxybenzoic acid | 116 | 120 | 143 | Smectic C, Nematic |

| 12 | 4-Dodecyloxybenzoic acid | 114 | 129 | 139 | Smectic C, Nematic |

Note: Data is compiled from representative values in the literature; actual values may vary slightly based on experimental conditions. The specific transitions for this compound would be influenced by the additional methoxy (B1213986) group, but the general trends shown for the 4-alkoxybenzoic acid series are highly relevant.

Utility as Precursors in the Development of Functional Materials

This compound is a valuable precursor in the synthesis of more complex functional materials, particularly those with liquid crystalline properties. Its molecular framework, derived from vanillic acid, provides a versatile platform for chemical modification. The carboxylic acid group, the aromatic ring, and the hexyloxy chain can all be functionalized to tailor the final properties of the target molecule.

The primary route for its use as a precursor involves the esterification of the carboxylic acid group. This reaction allows for the coupling of the 4-Hexyloxy-3-methoxy-benzoyl unit to a wide variety of molecular fragments, including those that are themselves mesogenic or photoactive. For example, it can be reacted with phenolic compounds that contain other functional groups, such as azobenzenes or stilbenes, to create ester-linked liquid crystals. These materials are of significant interest for applications in optical and electronic devices, such as displays and sensors.

The general synthetic strategy involves converting the benzoic acid to a more reactive acyl chloride or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the ester formation with a hydroxyl-containing molecule. The presence of the hexyloxy chain is crucial, as the length and flexibility of such terminal alkoxy groups are known to play a key role in determining the type and temperature range of the resulting liquid crystalline phases.

Furthermore, the core structure is analogous to other benzoic acids used in the synthesis of advanced materials. For instance, related 3- and 4-alkoxybenzoic acids are employed to create Schiff base derivatives and other complex molecules that exhibit mesogenic behavior. These synthetic pathways underscore the utility of this compound as a building block for designing new materials with specific, predictable properties for advanced technological applications.

Analytical Method Development for Research Applications

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatography, a cornerstone of separation science, is extensively used in the analysis of "4-Hexyloxy-3-methoxy-benzoic acid." The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of "this compound" and related compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For "this compound," the presence of the hexyloxy group gives it significant hydrophobic character, making it well-retained on standard C18 columns. The acidic nature of the carboxylic acid group means that the pH of the mobile phase must be controlled to ensure consistent retention and peak shape. Typically, a low pH is used to suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks.

Detailed research on analogous benzoic acid derivatives provides a strong foundation for developing specific HPLC methods. For instance, a validated method for 4-hydroxybenzoic acid, a related compound, utilizes a C18 column with a gradient elution system. longdom.org The mobile phase consists of 0.1% phosphoric acid in water (as mobile phase A) and acetonitrile (B52724) (as mobile phase B), with UV detection at 230 nm. longdom.org Similarly, methods for other benzoic acid derivatives have been developed using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com For Mass Spectrometry (MS) detection, formic acid is preferred over phosphoric acid as it is volatile. sielc.comsielc.com

A typical HPLC method for the purity assessment and quantification of "this compound" would involve the parameters detailed in the table below.

| Parameter | Details | Source(s) |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size | longdom.org |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | longdom.org |

| Mobile Phase B | Acetonitrile | longdom.org |

| Elution | Gradient | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV at 230 nm | longdom.org |

| Column | e.g., Phenomenex Kinetex C18 (150 x 4.6 mm) | longdom.org |

This method allows for the effective separation of the main compound from potential impurities arising during synthesis or degradation. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed using standards of known concentration.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of "this compound" by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is a necessary step to increase the compound's volatility and thermal stability.

A common derivatization technique for carboxylic acids is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. This process is typically carried out by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS).

While specific GC methods for "this compound" are not extensively documented in the literature, data for the TMS derivative of the related compound 4-hydroxybenzoic acid is available. nist.gov This suggests that a similar approach would be effective. The analysis would be performed on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., OV-1, SE-30). nist.gov

The general steps for GC analysis would be:

Derivatization: Reaction of the sample containing "this compound" with a silylating agent.

Injection: Introduction of the derivatized sample into the GC injector.

Separation: The volatile derivative is separated from other components on a capillary column based on its boiling point and interaction with the stationary phase.

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. MS provides the added advantage of structural confirmation.

| Parameter | Details | Source(s) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar | nist.gov |

| Stationary Phase | Non-polar, e.g., OV-1, SE-30 (dimethylpolysiloxane) | nist.gov |

| Column Type | Capillary Column | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Electrophoretic and Other Advanced Separation Techniques

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. diva-portal.orgyoutube.com As "this compound" is an acid, it will be negatively charged at a pH above its pKa, making it suitable for analysis by capillary zone electrophoresis (CZE). In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. diva-portal.org

The separation of various benzoic acid isomers has been demonstrated using CE. rsc.org The study highlighted that the resolution could be significantly enhanced by the addition of organic modifiers, such as methanol (B129727) or acetonitrile, to the background electrolyte. rsc.org These modifiers can alter the electroosmotic flow (EOF) and the effective mobility of the analytes, thereby improving separation. For a group of closely related benzoic acids, a single set of conditions might not resolve all components, but optimization of the organic modifier concentration can achieve the desired separation for specific pairs of isomers. rsc.org

For the analysis of "this compound," a CZE method would involve:

Capillary: A fused-silica capillary.

Background Electrolyte (BGE): A buffer solution, such as a phosphate (B84403) buffer, at a pH that ensures the analyte is ionized.

Organic Modifier: Addition of methanol or acetonitrile to the BGE to optimize resolution.

Detection: UV detection is commonly used, often at a wavelength similar to that used in HPLC (e.g., 230 nm).

While specific applications of CE to "this compound" are not prevalent in the literature, the principles established for other benzoic acids are directly applicable. CE can be a valuable tool, especially for purity analysis where high separation efficiency is required to resolve closely related impurities.

Future Research Directions and Translational Potential in Non Clinical Contexts

Rational Design and Synthesis of Novel Derivatives with Tailored Activities

The core structure of 4-Hexyloxy-3-methoxy-benzoic acid serves as a versatile scaffold for the rational design and synthesis of new derivatives with customized functionalities. The presence of the carboxylic acid group, the ether linkages, and the aromatic ring allows for a multitude of chemical modifications to fine-tune its properties for specific applications.

Future research in this area will likely focus on several key strategies:

Esterification and Amidation: The carboxylic acid moiety is a prime target for modification. Esterification with various alcohols or amidation with a range of amines can generate a library of derivatives. For example, reacting this compound with different chain-length alcohols could modulate its liquid crystalline properties. Similarly, amide coupling with bioactive amines could produce compounds with potential applications in areas like agrochemicals or as specialized chemical probes.

Modification of the Alkoxy Chain: The hexyloxy chain can be varied in length (e.g., from methoxy (B1213986) to dodecyloxy) or functionalized with different terminal groups (e.g., halogens, azides, or alkynes for click chemistry). These modifications can significantly impact the compound's self-assembly behavior, solubility, and interaction with biological systems or material surfaces.

Aromatic Ring Substitution: While the existing methoxy group provides a certain electronic character to the ring, further substitutions could be explored. Introducing electron-withdrawing or electron-donating groups at other positions on the benzene (B151609) ring could alter its electronic properties, which is particularly relevant for applications in organic electronics.

The synthesis of these novel derivatives will likely employ established and emerging organic chemistry techniques. High-throughput synthesis and screening methodologies could accelerate the discovery of derivatives with desired properties.

| Derivative Type | Potential Modification | Tailored Activity/Application |

| Esters | Reaction with various alcohols | Modified liquid crystal phases, altered solubility |

| Amides | Coupling with functional amines | Potential agrochemical activity, chemical probes |

| Alkoxy Chain Analogs | Varying alkyl chain length | Tunable self-assembly, controlled hydrophobicity |

| Ring-Substituted Analogs | Introduction of new functional groups | Modified electronic properties for organic materials |

Application in Chemical Biology as Probes for Mechanistic Studies

The unique structure of this compound and its derivatives makes them promising candidates for use as chemical probes to investigate complex biological processes. A chemical probe is a small molecule that can be used to study the function of a protein or a biological pathway.

Future research directions in this area include:

Fluorescent Labeling: By incorporating a fluorescent tag into the structure of this compound, for instance, at the terminus of the hexyloxy chain, researchers could create probes to visualize its localization and interactions within cells or tissues. This would be invaluable for understanding its mechanism of action in any observed biological effect.

Affinity-Based Probes: Attaching a reactive group, such as a photo-affinity label, would allow for the covalent labeling and subsequent identification of protein targets. This is a powerful technique to deconstruct the molecular mechanisms underlying the biological activity of a compound.

Probes for Studying Lipid Bilayers: The amphipathic nature of this compound, with its hydrophobic hexyloxy tail and more polar benzoic acid head, suggests it may interact with cell membranes. Derivatives could be designed to probe the physical properties of lipid bilayers, such as fluidity and phase transitions.

The development of such chemical biology tools would not only advance our understanding of the non-clinical effects of this specific compound but also provide new avenues for investigating fundamental biological questions.

Integration into Advanced Smart Material Systems

Smart materials are materials that respond to changes in their environment, such as temperature, light, or pH. The molecular structure of this compound, particularly its potential for self-assembly and its responsiveness to external stimuli, makes it an interesting building block for the creation of advanced smart materials.

Key areas of future research include:

Liquid Crystals: Benzoic acid derivatives with long alkyl chains are known to exhibit liquid crystalline properties. The combination of the rigid benzoic acid core and the flexible hexyloxy chain in this compound suggests its potential as a liquid crystal. researchgate.net Research into its phase behavior and how it can be controlled by temperature or electric fields could lead to applications in displays, sensors, and optical switching devices.

Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various substrates, such as metal oxides, allowing for the formation of self-assembled monolayers. The properties of these surfaces could be tuned by the hexyloxy and methoxy groups, potentially leading to applications in surface engineering, corrosion inhibition, and biocompatible coatings.

Responsive Polymers and Gels: this compound could be incorporated as a functional monomer into polymer chains. The resulting polymers could exhibit responsive behavior, for example, changing their conformation or solubility in response to a stimulus that affects the benzoic acid group, such as a change in pH. This could be utilized in drug delivery systems, soft robotics, and smart coatings.

The ability to create materials with tunable properties based on this molecular scaffold is a significant driver for future research in materials science.

Exploration of New Mechanistic Insights through Omics Technologies (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules, or metabolites), offer a powerful, unbiased approach to understanding the effects of a chemical compound on a biological system. While specific omics studies on this compound are not yet prevalent, the application of these technologies represents a crucial future research direction.

Potential applications of omics in this context include:

Proteomics: By treating cells or organisms with this compound and analyzing the resulting changes in protein expression levels, researchers can identify the cellular pathways that are affected by the compound. This can provide clues about its mechanism of action and potential off-target effects. For example, studies on related benzoic acid derivatives have used proteomics to identify protein targets in cancer cells.